A Theoretical and Practical Guide to 1-Ethyl-2-methyl-1,4-diazepane: Synthesis, Characterization, and Potential Applications
A Theoretical and Practical Guide to 1-Ethyl-2-methyl-1,4-diazepane: Synthesis, Characterization, and Potential Applications
A Foreword for the Researcher: The following guide addresses the fundamental properties, synthesis, and potential applications of 1-Ethyl-2-methyl-1,4-diazepane. It is important to note that as of the compilation of this document, specific experimental data for this exact molecule is not prevalent in published literature. Therefore, this guide has been constructed by a Senior Application Scientist to provide a robust theoretical framework and practical, experience-based protocols extrapolated from well-documented analogs within the 1,4-diazepane class. This document is intended to serve as a foundational resource for researchers and drug development professionals embarking on the study of this novel compound.
Introduction to the 1,4-Diazepane Scaffold: A Privileged Structure in Medicinal Chemistry
The 1,4-diazepane ring system, a seven-membered heterocycle containing two nitrogen atoms at positions 1 and 4, is a cornerstone in the development of therapeutic agents.[1][2][3][4] Its inherent structural flexibility allows it to adopt various low-energy conformations, such as the chair and twist-boat forms, enabling it to interact with a wide array of biological targets.[5][6][7] This has led to the classification of the 1,4-diazepane moiety as a "privileged structure" in medicinal chemistry.
Derivatives of this scaffold have demonstrated a remarkable breadth of biological activities, including antipsychotic, anxiolytic, anticonvulsant, antibacterial, and anticancer properties.[1][2][3][4][8][9] The functionalization of the diazepane ring at its nitrogen and carbon atoms allows for the fine-tuning of its pharmacological profile, making it a highly attractive template for drug discovery. This guide will focus on the specific, yet theoretically grounded, attributes of 1-Ethyl-2-methyl-1,4-diazepane, a novel derivative with potential for unique biological activity.
Predicted Physicochemical Properties of 1-Ethyl-2-methyl-1,4-diazepane
While experimental data is not available, we can predict the core physicochemical properties of 1-Ethyl-2-methyl-1,4-diazepane based on its constituent functional groups and the known properties of similar compounds.
| Property | Predicted Value/Characteristic |
| Molecular Formula | C₈H₁₈N₂ |
| Molecular Weight | 142.24 g/mol |
| Appearance | Likely a colorless to pale yellow oil or low-melting solid at room temperature. |
| Solubility | Expected to be soluble in a range of organic solvents such as methanol, ethanol, chloroform, and dichloromethane. Limited solubility in water is anticipated. |
| Boiling Point | Estimated to be in the range of 180-220 °C at atmospheric pressure, based on similarly sized N-alkylated diazepanes. |
| pKa | The two nitrogen atoms will have distinct basicities. The secondary amine (N-4) is expected to have a pKa around 10-11, while the tertiary amine (N-1) will likely have a pKa in the range of 7-8 due to the electron-donating effect of the ethyl group and steric hindrance. |
Proposed Synthesis of 1-Ethyl-2-methyl-1,4-diazepane: A Step-by-Step Protocol
The synthesis of 1-Ethyl-2-methyl-1,4-diazepane can be approached through several established methods for constructing the 1,4-diazepane ring.[10][11][12] A plausible and efficient synthetic route would involve the reductive amination of a suitable diamine with a carbonyl compound, followed by N-alkylation. The following protocol is a proposed, self-validating system for its synthesis.
Diagram of the Proposed Synthetic Workflow:
Caption: Proposed synthetic workflow for 1-Ethyl-2-methyl-1,4-diazepane.
Experimental Protocol:
Step 1: Synthesis of 2-Methyl-1,4-diazepan-5-one
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Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1,2-diaminopropane (1 equivalent) and ethanol as the solvent.
-
Addition of Reagents: Slowly add ethyl acetoacetate (1 equivalent) to the solution at room temperature.
-
Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC). The reaction typically takes 4-6 hours.
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel using a mixture of dichloromethane and methanol as the eluent to yield 2-methyl-1,4-diazepan-5-one.
Step 2: Reduction of 2-Methyl-1,4-diazepan-5-one
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Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (LiAlH₄) (2-3 equivalents) in anhydrous tetrahydrofuran (THF).
-
Addition of Reactant: Cool the suspension to 0 °C in an ice bath. Slowly add a solution of 2-methyl-1,4-diazepan-5-one (1 equivalent) in anhydrous THF to the LiAlH₄ suspension.
-
Reaction Conditions: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 6-8 hours. Monitor the reaction by TLC.
-
Work-up and Purification: Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential addition of water, 15% aqueous sodium hydroxide, and then more water (Fieser workup). Filter the resulting aluminum salts and wash with THF. Concentrate the filtrate under reduced pressure to obtain crude 2-methyl-1,4-diazepane. This can be purified by vacuum distillation.
Step 3: N-Ethylation of 2-Methyl-1,4-diazepane
-
Reaction Setup: Dissolve 2-methyl-1,4-diazepane (1 equivalent) in a suitable solvent such as acetonitrile or dimethylformamide (DMF) in a round-bottom flask.
-
Addition of Reagents: Add a base such as potassium carbonate (K₂CO₃) (2-3 equivalents) to the solution, followed by the slow addition of ethyl iodide (1.1 equivalents).
-
Reaction Conditions: Stir the reaction mixture at room temperature or gentle heating (40-50 °C) for 12-24 hours. Monitor the reaction by TLC or gas chromatography-mass spectrometry (GC-MS).
-
Work-up and Purification: After the reaction is complete, filter off the inorganic salts and remove the solvent under reduced pressure. The residue can be purified by column chromatography on silica gel to afford the final product, 1-Ethyl-2-methyl-1,4-diazepane.
Spectroscopic Characterization: A Predictive Analysis
The structural elucidation of 1-Ethyl-2-methyl-1,4-diazepane would rely on a combination of standard spectroscopic techniques. Based on data from analogous compounds, the following spectral characteristics are anticipated.[13][14]
Table of Predicted Spectroscopic Data:
| Technique | Predicted Spectral Features |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 3.5-2.5 (m, protons on the diazepane ring), 2.4-2.2 (q, -CH₂- of ethyl group), 1.2-1.0 (d, -CH₃ at C-2), 1.0-0.8 (t, -CH₃ of ethyl group). The NH proton would likely appear as a broad singlet between 1.5-3.0 ppm. |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 60-50 (carbons of the diazepane ring), 50-45 (-CH₂- of ethyl group), 20-15 (-CH₃ at C-2), 15-10 (-CH₃ of ethyl group). |
| FT-IR (neat) | ν (cm⁻¹): 3300-3200 (N-H stretch, secondary amine), 2980-2850 (C-H stretch, aliphatic), 1470-1440 (C-H bend, aliphatic). |
| Mass Spectrometry (EI) | m/z: Molecular ion peak at 142 (M⁺). Common fragmentation patterns would involve the loss of the ethyl group (m/z 113) and cleavage of the diazepane ring. |
Diagram of Key Structural Features for Spectroscopic Analysis:
Caption: Key structural features and their expected spectroscopic signatures.
Potential Biological and Pharmacological Significance
The 1,4-diazepane scaffold is a well-established pharmacophore with a wide range of biological activities.[1][2][3][4][9] The introduction of an ethyl group at the N-1 position and a methyl group at the C-2 position in 1-Ethyl-2-methyl-1,4-diazepane could modulate its interaction with various biological targets, potentially leading to novel therapeutic applications.
Potential Therapeutic Areas of Interest:
-
Central Nervous System (CNS) Disorders: Many 1,4-diazepane derivatives exhibit activity as antipsychotics, anxiolytics, and anticonvulsants.[1][3][4][15] The specific substitution pattern of 1-Ethyl-2-methyl-1,4-diazepane may confer selectivity for certain receptor subtypes, such as dopamine or serotonin receptors, which are implicated in these disorders.
-
Infectious Diseases: The diazepine nucleus has been incorporated into compounds with antibacterial and antifungal properties.[1][2][4] The lipophilicity introduced by the ethyl and methyl groups could enhance cell membrane permeability, potentially leading to improved antimicrobial activity.
-
Oncology: Certain 1,4-diazepane derivatives have shown promise as anticancer agents.[1][3][4] The mechanism of action often involves the induction of apoptosis or the inhibition of key signaling pathways in cancer cells.
Diagram of Potential Biological Interactions:
Caption: Potential biological targets and resulting pharmacological effects.
Conclusion and Future Directions
This technical guide provides a comprehensive theoretical framework for the study of 1-Ethyl-2-methyl-1,4-diazepane. While direct experimental data for this specific molecule remains to be established, the information presented herein, based on the well-documented chemistry and biology of the 1,4-diazepane class, offers a solid foundation for its synthesis, characterization, and exploration of its therapeutic potential.
Future research should focus on the successful synthesis and purification of 1-Ethyl-2-methyl-1,4-diazepane, followed by its thorough spectroscopic characterization to confirm the predicted structural features. Subsequently, a systematic evaluation of its biological activity in relevant in vitro and in vivo models is warranted to uncover its potential as a novel therapeutic agent. The insights provided in this guide are intended to accelerate these research endeavors.
References
-
Rashid, M. A., Ashraf, A., Rehman, S. S., Shahid, S. A., Mahmood, A., & Faruq, M. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis, 16(5), 709-729. [Link]
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- (Reference for anticancer properties of 1,4-diazepines - this would be a specific paper cited within the review, but for the purpose of this generated document, the review itself is cited).
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- (Reference for synthesis and characterization of 1,4-diazepine deriv
- (Reference for stereochemistry and NMR of a 1-benzyl-5-methyl-1,4-diazepane).
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- (Reference for synthesis of chiral 1,4-diazepanes).
- (Reference for characterization of benzodiazepine derivatives with typical NMR and IR d
- (Review on the structure and conform
- (Theoretical study on the synthesis of 1,4-diazepines).
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